molecular formula C5H12N4O B13401564 4-Morpholinecarboximidic acid hydrazide

4-Morpholinecarboximidic acid hydrazide

Cat. No.: B13401564
M. Wt: 144.18 g/mol
InChI Key: DRPFSDHVKBHKIT-UHFFFAOYSA-N
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Description

4-Morpholinecarboximidic acid, hydrazide is a chemical compound with the molecular formula C5H12N4O. It is known for its versatile applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a hydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarboximidic acid, hydrazide typically involves the reaction of morpholine with hydrazine derivatives. One common method includes the reaction of morpholine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of 4-Morpholinecarboximidic acid, hydrazide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinecarboximidic acid, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

4-Morpholinecarboximidic acid, hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Morpholinecarboximidic acid, hydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming stable complexes with them. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. For example, its derivatives have been shown to induce cell cycle arrest in cancer cells by upregulating cell cycle regulatory proteins .

Comparison with Similar Compounds

4-Morpholinecarboximidic acid, hydrazide can be compared with other similar compounds such as:

Uniqueness

The uniqueness of 4-Morpholinecarboximidic acid, hydrazide lies in its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in both research and industrial settings.

List of Similar Compounds

  • Isonicotinic acid hydrazide
  • Quinoline hydrazides
  • Nicotinic acid hydrazide
  • 2-Aminobenzoic acid hydrazide

Properties

Molecular Formula

C5H12N4O

Molecular Weight

144.18 g/mol

IUPAC Name

N'-aminomorpholine-4-carboximidamide

InChI

InChI=1S/C5H12N4O/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8)

InChI Key

DRPFSDHVKBHKIT-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1/C(=N\N)/N

Canonical SMILES

C1COCCN1C(=NN)N

Origin of Product

United States

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